![molecular formula C21H24N2O4 B2662159 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide CAS No. 941873-48-9](/img/structure/B2662159.png)
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-(2-oxopiperidin-1-yl)aniline and 2-methylphenoxyacetic acid.
Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the acetic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or nucleophiles under appropriate conditions.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.
Pathways: It modulates the activity of key signaling pathways, leading to the inhibition of pro-inflammatory mediators and the reduction of pain signals.
Comparison with Similar Compounds
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with similar structural features.
Phenoxy Acetamide Derivatives: Compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide and N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure that suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This compound features a methoxy group, an oxopiperidine ring, and a methylphenoxy acetamide moiety, which may contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352 Da |
LogP | 3.11 |
Polar Surface Area (Ų) | 59 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including:
- Antimicrobial Activity : Investigated for potential effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting matrix metalloproteinases (MMPs), which are critical in cancer progression.
Case Studies and Research Findings
- Anticancer Activity : In a study examining similar compounds, derivatives containing oxopiperidine structures were shown to exhibit significant cytotoxic effects against human cancer cell lines. For example, compounds with IC50 values ranging from 1.59 to 7.48 μM were identified, indicating strong antiproliferative properties. Notably, certain derivatives induced higher apoptosis rates compared to standard treatments like cisplatin .
- Mechanistic Insights : Research has indicated that compounds similar to this compound can inhibit key enzymes involved in tumor growth and metastasis. The inhibition of caspase-3 activation was noted, which plays a crucial role in programmed cell death. The activation rates observed were significantly lower than those induced by traditional chemotherapeutics .
- Biological Assays : In vitro assays demonstrated that certain derivatives could effectively disrupt the cell cycle in cancer cells, retaining them in the G0/G1 phase, which is crucial for preventing further proliferation. This effect was quantitatively assessed through flow cytometry analysis .
Comparison with Related Compounds
The unique structure of this compound allows it to be compared with other bioactive compounds:
Compound Name | Biological Activity | Structural Similarity |
---|---|---|
Apixaban | Anticoagulant | Similar oxopiperidine structure |
Indole Derivatives | Diverse biological activities | Contains heteroaromatic rings |
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-7-3-4-8-18(15)27-14-20(24)22-16-10-11-19(26-2)17(13-16)23-12-6-5-9-21(23)25/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBBTAWGAKKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.